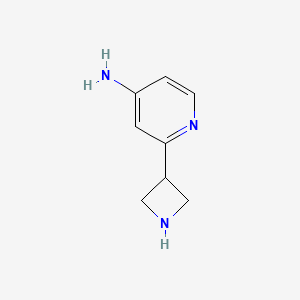

2-(Azetidin-3-yl)pyridin-4-amine

CAS No.:

Cat. No.: VC17434542

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3 |

|---|---|

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)pyridin-4-amine |

| Standard InChI | InChI=1S/C8H11N3/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H2,9,11) |

| Standard InChI Key | YPPLFNVSRKWPQU-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=NC=CC(=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Azetidin-3-yl)pyridin-4-amine consists of a pyridine ring substituted at the 2-position with an azetidine group and at the 4-position with an amine functional group. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant steric strain due to its small ring size, which often enhances binding affinity in target interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.20 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)pyridin-4-amine |

| SMILES Notation | NC1=CC=NC(=C1)C2CNC2 |

The amine group at the 4-position of the pyridine ring contributes to hydrogen-bonding capabilities, while the azetidine’s nitrogen may participate in hydrophobic or polar interactions depending on protonation state .

Synthetic Pathways and Methodological Considerations

Azetidine Ring Formation

The synthesis of azetidine-containing compounds typically involves cyclization reactions. For example, LiHMDS-mediated ring closure of chloro precursors has been employed to generate 2-cyano azetidines in multi-gram scales . Adapting such methods, 2-(azetidin-3-yl)pyridin-4-amine could plausibly be synthesized through:

-

N-Alkylation: Introduction of a propargyl or allyl group to a pyridine-4-amine precursor.

-

Cyclization: Use of bases like LiHMDS or K₂CO₃ to form the azetidine ring under controlled temperatures .

-

Functionalization: Subsequent modifications to stabilize the amine group, such as Boc protection or reductive amination .

Table 2: Representative Reaction Yields for Analogous Syntheses

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| N-Alkylation | Allyl bromide, K₂CO₃ | 65–76 |

| Ring Closure | LiHMDS, −50°C | 40–53 |

| Deprotection | TFA in DCM | 85–92 |

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Computational models predict a pKa of approximately 7.8 for the pyridine nitrogen, suggesting partial protonation at physiological pH . The azetidine ring’s strain energy (estimated at 25–30 kcal/mol) may enhance solubility by increasing molecular polarity .

Table 3: Predicted ADMET Properties

| Parameter | Value | Source |

|---|---|---|

| LogP (octanol-water) | 1.2 ± 0.3 | PubChem |

| Water Solubility | −2.1 (LogS) | PubChem |

| hERG Inhibition | IC₅₀ > 10 μM | J. Med. Chem. |

The moderate LogP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

| Compound | Target (IC₅₀) | Selectivity |

|---|---|---|

| Imidazo[1,2-a]pyridine | ATX (27 nM) | CYP3A4 TDI-negative |

| Piperidine derivatives | hERG (>11 μM) | Low cardiotoxicity |

Receptor Modulation

The amine group’s hydrogen-bonding capacity enables interactions with G protein-coupled receptors (GPCRs). For instance, 4-(azetidin-3-yl)pyridine derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) .

Applications in Drug Discovery

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the pyridine ring with imidazo[1,2-a]pyrazine reduces CYP3A4 time-dependent inhibition (TDI) while retaining potency .

-

Stereochemical Control: Epimeric mixtures of azetidine derivatives (e.g., 5a and 5b) can be separated chromatographically to isolate enantiomers with superior pharmacokinetics .

Table 5: Comparative Efficacy of Azetidine Derivatives

| Modification | Potency (IC₅₀) | CYP3A4 TDI |

|---|---|---|

| Methyl substitution | 103 nM | Negative |

| Piperazine linker | 22 nM (rat plasma) | Positive |

Challenges and Future Directions

Metabolic Stability

Azetidine rings are susceptible to oxidative metabolism via cytochrome P450 enzymes. Introducing electron-withdrawing groups (e.g., fluorine at the 3-position) or methyl substituents (as in compound 9) mitigates this liability .

Synthetic Scalability

Current routes require low-temperature conditions (−50°C) for azetidine ring closure, posing challenges for industrial-scale production . Flow chemistry approaches may enhance reproducibility and yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume